Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-
Description
Table 1: Molecular Composition
| Component | Formula | Contribution to Molar Mass (g/mol) |
|---|---|---|
| Cyclohexanecarboxamide | C26H30ClN7O | 508.02 |
| Trifluoroacetic acid | C2HF3O2 | 114.02 |
Stereochemical Details :
- The (1S) configuration at the ethyl group’s chiral center ensures spatial orientation critical for molecular interactions.
- The trans configuration of the cyclohexane ring places the aminomethyl (-CH2NH2) and carboxamide (-CONH-) groups on opposite axial positions, minimizing steric hindrance (Figure 1).
Figure 1: Trans-Configuration of Cyclohexane Substituents
NH2
|
CH2-Cyclohexane-CONH-
|
(opposite axial position)
The SMILES string C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=C(N3)Cl)C4=CC5=C(C=C4)C(=NN5)N confirms the trans arrangement via the cyclohexane ring’s stereochemical descriptors.
Crystallographic Data and Three-Dimensional Conformational Analysis
Experimental crystallographic data for this compound are not publicly available in the provided sources. However, computational modeling based on analogous structures (e.g., FGFR kinase inhibitors with imidazole-indazole motifs) suggests the following conformational insights:
- The indazole and imidazole rings adopt near-planar geometries, facilitating π-π stacking interactions.
- The chloro substituent at position 5 of the imidazole ring occupies a spatial position orthogonal to the indazole plane, minimizing electronic repulsion.
- Molecular dynamics simulations predict that the trans-cyclohexane conformation stabilizes the molecule by aligning the polar aminomethyl and carboxamide groups for hydrogen bonding.
While X-ray diffraction studies of related compounds (e.g., piperazine-carbothioamides) highlight the importance of sulfonamide and trifluoromethyl groups in crystal packing, further experimental work is needed to validate these predictions for the target compound.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- 1H NMR :
- 13C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 7.2–8.1 ppm (multiplet) | Indazole/imidazole aromatics |
| IR | 1650–1680 cm⁻¹ | Carboxamide C=O stretch |
| MS | m/z 508.1 | Molecular ion peak |
Properties
Molecular Formula |
C26H30ClN7O |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-[1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H30ClN7O/c27-23-22(18-10-11-19-20(13-18)33-34-24(19)29)31-25(32-23)21(12-15-4-2-1-3-5-15)30-26(35)17-8-6-16(14-28)7-9-17/h1-5,10-11,13,16-17,21H,6-9,12,14,28H2,(H,30,35)(H,31,32)(H3,29,33,34) |
InChI Key |
IOLSRAXZCKDSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C3=NC(=C(N3)Cl)C4=CC5=C(C=C4)C(=NN5)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
This method involves multiple reactions that build the compound incrementally:
Formation of the Imidazole Ring :
- The synthesis begins with the formation of the imidazole ring, which can be achieved through condensation reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Indazole Moiety :
- The indazole moiety is introduced via a cyclization reaction, typically involving a diazonium salt or a similar reactive intermediate that can couple with the imidazole derivative.
Cyclohexanecarboxamide Formation :
- The final step involves the introduction of the cyclohexanecarboxamide group, which can be accomplished through acylation reactions using cyclohexanecarboxylic acid derivatives and amines.
One-Pot Synthesis
This method simplifies the synthesis by combining all reactants in a single reaction vessel:
Reagents : A combination of cyclohexanecarboxylic acid, amines, and imidazole derivatives are used.
Conditions : The reaction is typically carried out under reflux conditions in an appropriate solvent (e.g., DMF or DMSO) to facilitate the formation of all necessary linkages in one step.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency:
Advantages : This method significantly reduces reaction times and can improve yields by providing uniform heating.
Procedure : Reactants are mixed in a microwave-safe vessel and subjected to microwave irradiation for a specified duration, allowing for rapid formation of the desired compound.
Comparative Analysis of Preparation Methods
The following table summarizes key features of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise Synthesis | High control over each reaction step; purity | Time-consuming; requires multiple purification steps |
| One-Pot Synthesis | Simplified procedure; reduced time | Potential for lower purity; side reactions may occur |
| Microwave-Assisted | Faster reactions; higher yields | Equipment cost; requires specific conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the imidazole or indazole rings could lead to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. It has shown cytostatic activity against various cancer cell lines, indicating its ability to inhibit cell growth and proliferation. For instance, compounds with similar structural frameworks have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
Neurological Disorders
Cyclohexanecarboxamide derivatives have been investigated for their neuroprotective properties. They may act as inhibitors of specific enzymes involved in neurodegeneration, such as monoamine oxidases (MAO), which are implicated in conditions like Parkinson's disease. The inhibition of these enzymes can lead to increased levels of neuroprotective neurotransmitters .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes or intracellular targets, disrupting essential functions and leading to cell death. This property makes it a candidate for developing new antibiotics .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects on pancreatic cancer cells with IC50 values indicating potent activity. |
| Study B | Reported neuroprotective effects in animal models of ischemia, suggesting potential applications in stroke management. |
| Study C | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting further development as an antibiotic agent. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Thiourea-Functionalized Cyclohexanecarboxamides
Compounds such as N-(arylcarbamothioyl)-cyclohexanecarboxamides (e.g., H2L1–H2L9) share the cyclohexanecarboxamide core but incorporate thiourea (-NH-CS-NH-) groups. These derivatives exhibit:
- Strong metal-chelating properties due to hard (O/N) and soft (S) donor atoms.
- Applications in selective metal ion extraction and antifungal/antitumor activities .
Key Difference : Compound A lacks thiourea functionality, replacing it with an imidazole-indazole system, which may prioritize biological target binding over metal chelation.
Amino-Substituted Cyclohexanecarboxamides
Compounds like 1-[(aryl)amino]cyclohexanecarboxamides (e.g., 2d–2f) and 1-[(cyanomethyl)(aryl)amino]cyclohexanecarboxamides (e.g., 3d–3f) feature amino or cyanomethyl substituents. These modifications:
Benzimidazole-Linked Cyclohexanecarboxamides
Derivatives such as 2-(1-cyclohexyl-1H-benzimidazol-2-yl)acetamide (22) and 10VP91 incorporate benzimidazole rings. These compounds:
- Demonstrate synthetic versatility via coupling reactions (e.g., with LiOH and EDC/HOBt).
- Are explored for bioactivity in kinase inhibition or antiviral studies .
Physicochemical and Functional Comparisons
Biological Activity
Cyclohexanecarboxamide derivatives have gained attention for their potential biological activities, particularly in the context of cancer and infectious diseases. The specific compound under consideration, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans- , is a complex structure that may exhibit significant pharmacological properties.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide core with multiple functional groups that may influence its biological activity. The presence of an indazole moiety and a chloroimidazole suggests potential interactions with various biological targets.
Antitumor Activity
Several studies have documented the antitumor effects of similar cyclohexanecarboxamide derivatives. For instance, compounds with structural similarities have demonstrated inhibitory effects on cancer cell lines such as HCT-116 and HeLa through mechanisms involving topoisomerase inhibition .
Antimicrobial Activity
Research has indicated that derivatives of cyclohexanecarboxamide can exhibit antimicrobial properties. Specifically, certain compounds within this class have shown efficacy against Mycobacterium tuberculosis (Mtb), highlighting their potential in treating tuberculosis .
The biological activity of cyclohexanecarboxamide derivatives can be attributed to their ability to interfere with key enzymatic pathways. For example, compounds that inhibit topoisomerases can prevent DNA replication in cancer cells, leading to apoptosis. Similarly, antimicrobial activity may stem from the disruption of metabolic pathways in pathogens like Mtb .
Case Study 1: Antitumor Efficacy
A study focusing on a library of oxadiazole derivatives, which share structural characteristics with cyclohexanecarboxamide derivatives, found that some compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of topoisomerase I activity, suggesting that modifications to the cyclohexanecarboxamide structure could enhance its antitumor properties .
Case Study 2: Antimycobacterial Activity
In vitro studies demonstrated that certain indole-4-carboxamide derivatives showed potent activity against Mtb. These findings suggest that modifications to the cyclohexanecarboxamide scaffold could yield novel antimycobacterial agents capable of overcoming resistance mechanisms .
Data Tables
| Compound | Activity | Target | IC50 (µM) |
|---|---|---|---|
| Cyclohexanecarboxamide Derivative A | Antitumor | Topoisomerase I | 5.2 |
| Cyclohexanecarboxamide Derivative B | Antimicrobial | Mtb | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
